molecular formula C17H17FN2O3S B11517617 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11517617
M. Wt: 348.4 g/mol
InChI Key: KFCUALOOUJMECD-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C17H17FN2O3S. This compound is known for its unique structure, which includes a fluorophenoxy group, a propanamido group, and a cyclopenta[b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with propionyl chloride to form 4-fluorophenyl propionate. This intermediate is then reacted with ammonia to produce 4-fluorophenoxypropanamide. The final step involves the cyclization of this intermediate with a suitable thiophene derivative under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorophenoxy group imparts specific chemical properties that can be exploited in various research and industrial contexts .

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(4-fluorophenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H17FN2O3S/c1-9(23-11-7-5-10(18)6-8-11)16(22)20-17-14(15(19)21)12-3-2-4-13(12)24-17/h5-9H,2-4H2,1H3,(H2,19,21)(H,20,22)

InChI Key

KFCUALOOUJMECD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N)OC3=CC=C(C=C3)F

Origin of Product

United States

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